![molecular formula C18H15N3O3 B2463416 7-methyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105213-43-1](/img/structure/B2463416.png)

7-methyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

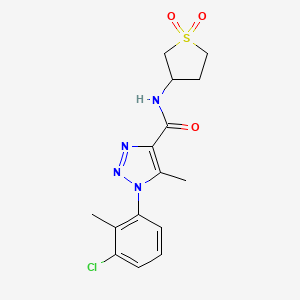

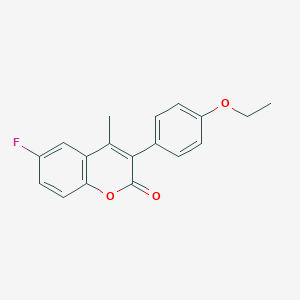

The compound “7-methyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one” is a heterocyclic compound. It contains an oxadiazole ring, which is a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . Oxadiazoles are known for their broad range of chemical and biological properties .

Molecular Structure Analysis

The molecular structure of “7-methyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one” includes a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The aromaticity of the ring is reduced to such an extent that it shows conjugated diene character .Applications De Recherche Scientifique

- The compound has been investigated as a potential agonist for peroxisome proliferator-activated receptors (PPARs), specifically PPARδ/β . These receptors play essential roles in lipid metabolism, inflammation, and cell differentiation. By modulating PPAR activity, this compound could have implications for metabolic disorders, cardiovascular diseases, and cancer.

- The epidermal growth factor receptor (EGFR) is a critical enzyme governing cell cycle regulation and a promising target for anticancer drugs. Innovative EGFR inhibitors based on this compound have been designed and synthesized, showing potential applications in cancer therapy .

- Novel 5-aryloxy-substituted 3-phenyl-1,3,4-oxadiazol-2(3H)-ones, structurally related to our compound, were identified as potent inhibitors of fatty acid amide hydrolase (FAAH) . FAAH inhibition is relevant for pain management, inflammation, and neurological disorders.

- The oxadiazole moiety in the compound suggests potential antioxidant activity. Researchers have explored its ability to scavenge free radicals and protect against oxidative stress .

- Given its structural features, this compound might exhibit anti-inflammatory effects. Investigating its impact on inflammatory pathways could yield valuable insights for drug development .

- Benzoxazinone derivatives have been studied for their neuroprotective properties. Our compound’s unique structure warrants investigation into its effects on neuronal health and neurodegenerative diseases .

PPAR Agonists

Anticancer Therapy

FAAH Inhibition

Antioxidant Properties

Anti-inflammatory Effects

Neuroprotective Potential

Orientations Futures

Oxadiazole derivatives, including “7-methyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one”, have potential for a wide range of applications due to their chemical and biological properties . Future research could focus on exploring these properties further and developing new drugs based on these compounds .

Mécanisme D'action

Target of Action

Similar compounds with a 1,2,4-oxadiazol moiety have been identified as potential agonists of type δ/β peroxisome proliferator-activated receptors (pparδ/β) . PPARs are nuclear hormone receptors that function as transcription factors regulating the expression of genes involved in cellular differentiation, development, metabolism, and tumorigenesis .

Mode of Action

Compounds with similar structures have been identified as potential inhibitors of fatty acid amide hydrolase (faah) . FAAH is an integral membrane protein responsible for the hydrolysis and inactivation of bioactive fatty amides, including anandamide, a primary endogenous ligand for cannabinoid receptors .

Biochemical Pathways

As potential pparδ/β agonists , similar compounds may influence pathways related to lipid metabolism, glucose homeostasis, inflammation, and cell proliferation . As potential FAAH inhibitors , they may also affect endocannabinoid signaling pathways .

Result of Action

As potential pparδ/β agonists , similar compounds could potentially regulate gene expression to exert anti-inflammatory, neuroprotective, and metabolic effects . As potential FAAH inhibitors , they could potentially increase the levels of endocannabinoids, leading to analgesic, anti-inflammatory, and neuroprotective effects .

Propriétés

IUPAC Name |

7-methyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3/c1-12-7-8-14-15(9-12)23-11-17(22)21(14)10-16-19-18(20-24-16)13-5-3-2-4-6-13/h2-9H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUGHJHNYOLITG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)CO2)CC3=NC(=NO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2463334.png)

![N-(sec-butyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2463342.png)

![1-[Methoxy(phenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2463343.png)

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2463346.png)

![1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2463349.png)

![3-Piperidin-4-yl-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride](/img/structure/B2463351.png)

![Methyl 1-[(4-chlorophenyl)amino]cyclopropane-1-carboxylate](/img/structure/B2463353.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2463355.png)